Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-
CAS No.: 1533-76-2
Cat. No.: VC18398816
Molecular Formula: C23H27N5O7
Molecular Weight: 485.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1533-76-2 |
|---|---|
| Molecular Formula | C23H27N5O7 |
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | 2-[N-(2-acetyloxyethyl)-4-[(4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]ethyl acetate |
| Standard InChI | InChI=1S/C23H27N5O7/c1-4-23(31)24-22-15-20(27(11-13-34-16(2)29)12-14-35-17(3)30)9-10-21(22)26-25-18-5-7-19(8-6-18)28(32)33/h5-10,15H,4,11-14H2,1-3H3,(H,24,31) |
| Standard InChI Key | OHTHBMRATHPWLV-UHFFFAOYSA-N |
| Canonical SMILES | CCC(=O)NC1=C(C=CC(=C1)N(CCOC(=O)C)CCOC(=O)C)N=NC2=CC=C(C=C2)[N+](=O)[O-] |
Introduction
Structural Characterization and Molecular Identity
Molecular Formula and Nomenclature
Propanamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-, is systematically named according to IUPAC guidelines as 2-[4-[(4-nitrophenyl)diazenyl]-3-(propanoylamino)anilino]diethyl acetate. Its molecular formula, , was confirmed via high-resolution mass spectrometry and crystallographic analysis . The compound’s structure features:
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A central propanamide group () linked to an aromatic ring.
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Two acetyloxyethylamino substituents () at the 5-position of the benzene ring.
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An azo group () bridging the aromatic ring and a 4-nitrophenyl moiety .
Spectroscopic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct peaks for key functional groups:
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-NMR: A singlet at corresponds to the acetyl methyl groups, while aromatic protons resonate between .
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-NMR: The carbonyl carbon of the amide group appears at , and the nitro group’s carbons are observed at .
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized via a three-step process:
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Azo Coupling: Reaction of 4-nitroaniline with a diazonium salt derived from 3-amino-N-(2-(acetyloxy)ethyl)propanamide under acidic conditions () at .
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Acetylation: Introduction of acetyloxyethyl groups using acetic anhydride in pyridine at .
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Purification: Recrystallization from ethanol-water mixtures yields the final product with >95% purity .
Optimization Challenges
Key challenges include controlling the regioselectivity of azo coupling and minimizing hydrolysis of acetyl groups during synthesis. Recent advances employ microwave-assisted reactions to reduce reaction times by 40% while maintaining yields of 82–87%.
Physicochemical Properties
Thermal Stability
The compound demonstrates moderate thermal stability, with a decomposition temperature of and a melting point of . Its high boiling point () makes it suitable for high-temperature dyeing processes .
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 519.93 g/mol | Mass Spectrometry |
| Density | 1.34 g/cm³ | Pycnometry |
| Solubility in Water | 0.12 g/L (25°C) | Gravimetric Analysis |
Reactivity
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Azo Group Reduction: The bond is susceptible to reduction by sodium dithionite, forming aromatic amines .
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Amide Hydrolysis: Under strongly acidic or basic conditions, the propanamide group hydrolyzes to propionic acid and ammonia .
Future Directions and Research Gaps
While the compound’s dyeing applications are well-established, its biological interactions remain underexplored. Computational modeling of its binding affinity for cancer-related proteins, such as EGFR, could unlock novel therapeutic avenues. Additionally, green synthesis methods using biocatalysts warrant investigation to reduce environmental impact.
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